Phenyl-H-Tetrazine vs Methyl-Phenyl-Tetrazine: A 31.7-Fold Kinetic Advantage in IEDDA Click Reaction with TCO
The tetrazine moiety in Tetrazine-Ph-PEG4-Ph-aldehyde is a monosubstituted phenyl-H-tetrazine. In a systematic kinetic screen of twelve conjugatable tetrazines by Karver et al., the phenyl-H-tetrazine (compound 1) exhibited a second-order rate constant k2 = 26,000 ± 500 M⁻¹s⁻¹ for the IEDDA cycloaddition with trans-cyclooctene (TCO) in PBS at 37°C [1]. The closest comparator, a methyl-phenyl-disubstituted tetrazine (compound 2), yielded k2 = 820 ± 70 M⁻¹s⁻¹ under identical conditions—a 31.7-fold reduction [1]. This differential is consistent with the broader observation that monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) display up to 70-fold-increased activity relative to disubstituted methyl- or phenyl-tetrazines due to steric and electronic effects [2]. The practical consequence is that Tetrazine-Ph-PEG4-Ph-aldehyde enables sub-stoichiometric TCO partner concentrations and shorter reaction times in PROTAC assembly, radiolabeling, or pretargeting workflows compared to methyltetrazine-based linkers.
| Evidence Dimension | Second-order rate constant (k2) for IEDDA reaction with trans-cyclooctene (TCO) |
|---|---|
| Target Compound Data | Phenyl-H-tetrazine: k2 = 26,000 ± 500 M⁻¹s⁻¹ (compound 1 in Karver 2011, representing the tetrazine core of Tetrazine-Ph-PEG4-Ph-aldehyde) |
| Comparator Or Baseline | Methyl-phenyl-tetrazine: k2 = 820 ± 70 M⁻¹s⁻¹ (compound 2); disubstituted tetrazines generally: up to 70-fold slower (JACS 2022) |
| Quantified Difference | 31.7-fold faster for phenyl-H-tetrazine vs methyl-phenyl-tetrazine; up to ~70-fold vs fully disubstituted analogs |
| Conditions | PBS buffer, pH 7.4, 37°C; absorbance-based kinetic measurement of free tetrazine with TCO in solution |
Why This Matters
A >30-fold difference in click kinetics directly affects the minimum usable concentration of TCO-labeled biomolecules, the time required to reach >95% conversion, and the feasibility of pretargeted in vivo applications where rapid clearance competes with ligation rate.
- [1] Karver MR, Weissleder R, Hilderbrand SA. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. Bioconjugate Chemistry. 2011;22(11):2263–2270. doi:10.1021/bc200295y. Table 1. View Source
- [2] Svatunek D, et al. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. 2022;144(17):7655–7666. doi:10.1021/jacs.2c01056. Cited statement: monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) typically have 70-fold-increased activity compared to methyl- or phenyl-substituted Tzs. View Source
